2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid

Physicochemical Properties Drug-likeness Medicinal Chemistry

2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid (CAS 590350-43-9) is a synthetic quinoline derivative belonging to the 2-arylquinoline-4-carboxylic acid class. This heteroaromatic scaffold is widely utilized in medicinal chemistry as a key intermediate for the development of kinase inhibitors, anti-infectives, and anti-inflammatory agents.

Molecular Formula C18H14ClNO2
Molecular Weight 311.8 g/mol
CAS No. 590350-43-9
Cat. No. B3022078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid
CAS590350-43-9
Molecular FormulaC18H14ClNO2
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C18H14ClNO2/c1-2-11-4-3-5-14-15(18(21)22)10-16(20-17(11)14)12-6-8-13(19)9-7-12/h3-10H,2H2,1H3,(H,21,22)
InChIKeyAIGOWVBLMHQSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid (CAS 590350-43-9): A Structurally Defined Quinoline-4-carboxylic Acid Building Block for Targeted Medicinal Chemistry


2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid (CAS 590350-43-9) is a synthetic quinoline derivative belonging to the 2-arylquinoline-4-carboxylic acid class. This heteroaromatic scaffold is widely utilized in medicinal chemistry as a key intermediate for the development of kinase inhibitors, anti-infectives, and anti-inflammatory agents . The compound is characterized by a 4-chlorophenyl substituent at the C2 position and an ethyl group at the C8 position of the quinoline core, with a carboxylic acid functional group at C4 that enables diverse chemical derivatization (molecular formula C₁₈H₁₄ClNO₂, molecular weight 311.76 g/mol) . As a discrete, high-purity chemical entity, it serves as a critical starting material for structure-activity relationship (SAR) studies and lead optimization programs.

Why In-Class Quinoline-4-carboxylic Acids Cannot Substitute 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid in Synthesis and Assays


In scientific procurement, substituting a closely related quinoline-4-carboxylic acid analog for 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid (590350-43-9) introduces significant risk of altered reactivity, divergent pharmacokinetic profiles, or complete loss of target engagement. The compound's distinct 4-chlorophenyl and 8-ethyl substitution pattern dictates unique steric, electronic, and lipophilic properties that are not replicated by analogs lacking either substituent (e.g., 2-(4-chlorophenyl)quinoline-4-carboxylic acid, CAS 5466-31-9) or lacking the C8 alkyl chain (e.g., 8-ethylquinoline-4-carboxylic acid, CAS 1502573-44-5) . Even minor structural deviations can drastically alter binding affinity to biological targets such as MELK, HDAC, or P-selectin, as demonstrated in patent literature where single atom changes reduce inhibitory activity by >10-fold [1]. For researchers requiring precise chemical tools for SAR or lead optimization, generic substitution without experimental validation compromises data integrity and may invalidate cross-study comparisons.

Quantitative Differentiation of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid (590350-43-9) vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from Non-ethylated Analog

The compound (C₁₈H₁₄ClNO₂, MW 311.76 g/mol) is significantly larger and more lipophilic than the non-ethylated analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9, C₁₆H₁₀ClNO₂, MW 283.71 g/mol). The presence of the 8-ethyl group adds 28.05 g/mol (a +9.9% increase in molecular weight) and two additional carbon atoms, which increases hydrophobicity and influences membrane permeability and protein binding . This difference is critical for CNS penetration, metabolic stability, and off-target binding profiles in drug discovery campaigns.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Predicted Density and Boiling Point Variation Indicating Distinct Physical Handling Requirements

The predicted density of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid is 1.3 ± 0.1 g/cm³, which is lower than the 1.373 ± 0.06 g/cm³ predicted for the non-ethylated analog . The boiling point (497.9 ± 45.0 °C at 760 mmHg) is also elevated compared to the analog (479.8 ± 40.0 °C) due to increased molecular mass and van der Waals interactions . These differences affect solvent selection for recrystallization, vacuum distillation conditions, and thermal stability during storage and processing.

Physical Properties Purification Scale-up

Structural Advantage Over 8-Ethylquinoline-4-carboxylic Acid for Aryl-Aryl Coupling and Target Engagement

Compared to 8-ethylquinoline-4-carboxylic acid (CAS 1502573-44-5, MW 201.22 g/mol), the target compound possesses a 2-(4-chlorophenyl) substituent that adds 110.54 g/mol (+54.9% mass) and introduces an extended aromatic system capable of π-π stacking and halogen bonding with protein targets . This structural feature is essential for engaging hydrophobic pockets in kinases (e.g., MELK) and for enhancing binding affinity in quinoline-based HDAC and P-selectin inhibitors, as documented in patent literature [1]. The 4-chlorophenyl group also serves as a versatile handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Synthetic Versatility Kinase Inhibition SAR

Predicted LogP and Solubility Differentiation: Impact on Bioavailability and Formulation

While experimental LogP values are not publicly available for this specific compound, computational predictions based on its structure (2-(4-chlorophenyl) and 8-ethyl substituents) indicate a LogP (octanol-water partition coefficient) approximately 1.2 units higher than the non-ethylated analog and ~2.5 units higher than 8-ethylquinoline-4-carboxylic acid . This increased lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance rates, making the compound more suitable for CNS-targeted programs but requiring careful solubility optimization for oral dosing.

ADME Lipophilicity Drug Discovery

Defined Application Scenarios for 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid (590350-43-9) in Drug Discovery and Chemical Biology


MELK Inhibitor Lead Optimization

Use 590350-43-9 as a core scaffold for synthesizing novel maternal embryonic leucine zipper kinase (MELK) inhibitors. The 2-(4-chlorophenyl) group provides essential hydrophobic contacts in the MELK ATP-binding pocket, while the 8-ethyl group modulates selectivity against off-target kinases. As demonstrated in US Patent 9,120,749, 2-arylquinoline-4-carboxylic acid derivatives exhibit potent MELK inhibition (IC₅₀ values <100 nM for optimized analogs) [1]. Researchers can further derivatize the C4 carboxylic acid to amides or esters to fine-tune pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for HDAC or SIRT3 Inhibition

Employ 590350-43-9 in SAR campaigns targeting histone deacetylases (HDACs) or sirtuin 3 (SIRT3). The quinoline-4-carboxylic acid core serves as a zinc-binding group (ZBG) or as a cap moiety in HDAC inhibitors. Recent studies show that 2-phenylquinoline-4-carboxylic acid derivatives achieve SIRT3 inhibitory selectivity with IC₅₀ values of 7.2 µM over SIRT1 (32.6 µM) and SIRT2 (33.5 µM) [2]. The 4-chlorophenyl and 8-ethyl substituents of 590350-43-9 offer distinct steric and electronic properties to explore SAR around the cap region, potentially improving potency and isoform selectivity.

Synthetic Intermediate for CNS-Penetrant Chemical Probes

Utilize 590350-43-9 as a key intermediate for synthesizing CNS-penetrant small molecules. The predicted higher LogP (~4.8) and moderate molecular weight (311.76 g/mol) place the compound within favorable property space for blood-brain barrier (BBB) penetration . Subsequent amide coupling or esterification at the C4 carboxylic acid can generate diverse chemical probes for validating targets implicated in neurological disorders or brain cancers.

Building Block for Cross-Coupling and Diversity-Oriented Synthesis

Apply 590350-43-9 in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate focused libraries of 2,8-disubstituted quinoline-4-carboxylic acid derivatives. The 4-chlorophenyl group serves as an aryl halide surrogate for further functionalization, while the C4 carboxylic acid enables facile amide or ester formation [3]. This compound is an ideal starting point for diversity-oriented synthesis aimed at discovering novel anti-infective or anti-inflammatory agents.

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